2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium
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Overview
Description
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound with the molecular formula C6H9BrN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination to introduce the bromide ion . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry as a kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a therapeutic agent.
Uniqueness
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9N2+ |
---|---|
Molecular Weight |
109.15 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium |
InChI |
InChI=1S/C6H9N2/c1-3-7-5-2-6-8(7)4-1/h1,3-4H,2,5-6H2/q+1 |
InChI Key |
VELLXGRFCNDSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=[N+]2C1 |
Origin of Product |
United States |
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